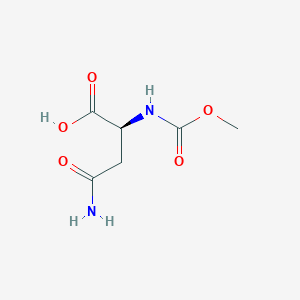
Nalpha-Methoxycarbonyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-Methoxycarbonyl-L-asparagine is a chemical compound with the molecular formula C6H10N2O5 and a molecular weight of 190.15 g/mol . It is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a methoxycarbonyl group attached to the alpha nitrogen of L-asparagine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Methoxycarbonyl-L-asparagine typically involves the protection of the amino group of L-asparagine. One common method is the reaction of L-asparagine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-Methoxycarbonyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield L-asparagine.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: L-asparagine and methanol.
Substitution: Various substituted derivatives of L-asparagine.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
Aplicaciones Científicas De Investigación
Nalpha-Methoxycarbonyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein biosynthesis and metabolism.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Nalpha-Methoxycarbonyl-L-asparagine involves its interaction with enzymes and proteins in the body. The methoxycarbonyl group can be hydrolyzed to release L-asparagine, which is then incorporated into proteins. This process is crucial for the synthesis of proteins and the regulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nalpha-Boc-L-asparagine: Another derivative of L-asparagine with a tert-butoxycarbonyl protecting group.
Nalpha-Fmoc-L-asparagine: Contains a fluorenylmethoxycarbonyl group for protection.
Nalpha-Cbz-L-asparagine: Features a benzyloxycarbonyl protecting group.
Uniqueness
Nalpha-Methoxycarbonyl-L-asparagine is unique due to its methoxycarbonyl group, which provides specific reactivity and stability compared to other protecting groups. This makes it particularly useful in certain synthetic applications where mild reaction conditions are required .
Propiedades
Número CAS |
1437-23-6 |
|---|---|
Fórmula molecular |
C6H10N2O5 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-(methoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10N2O5/c1-13-6(12)8-3(5(10)11)2-4(7)9/h3H,2H2,1H3,(H2,7,9)(H,8,12)(H,10,11)/t3-/m0/s1 |
Clave InChI |
CDPRLLAEGXGMGP-VKHMYHEASA-N |
SMILES isomérico |
COC(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES canónico |
COC(=O)NC(CC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


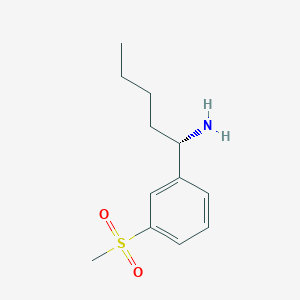
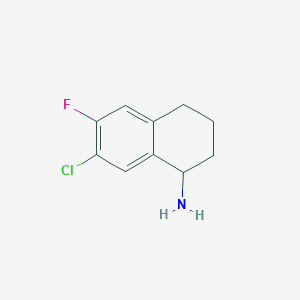
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
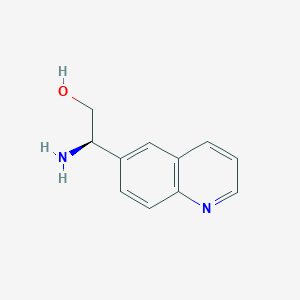
![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)
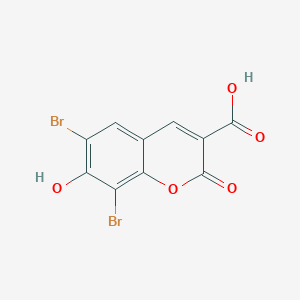
![4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045352.png)
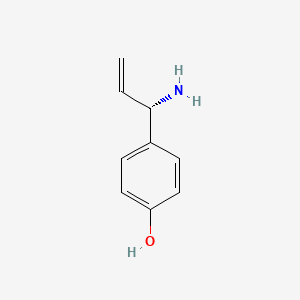
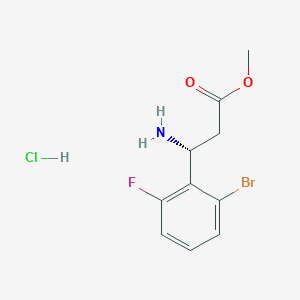
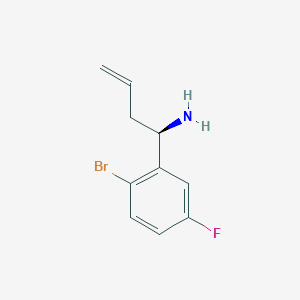
![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)
